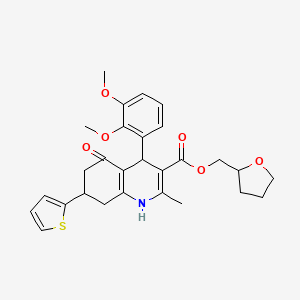
Dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This could include the use of alternative solvents, catalysts, and reaction conditions to improve efficiency and scalability.
化学反応の分析
Types of Reactions
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with histone deacetylase (HDAC) activity . This inhibition leads to changes in gene expression and induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopropane derivatives and chlorophenyl-containing molecules. Examples are:
- Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
Uniqueness
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is unique due to its combination of a cyclopropane ring, chlorophenyl group, and two cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C15H11ClN2O4 |
|---|---|
分子量 |
318.71 g/mol |
IUPAC名 |
dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H11ClN2O4/c1-21-12(19)15(13(20)22-2)11(14(15,7-17)8-18)9-3-5-10(16)6-4-9/h3-6,11H,1-2H3 |
InChIキー |
XLDDVRNKKDXEQE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
![1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947168.png)
![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)
![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)

